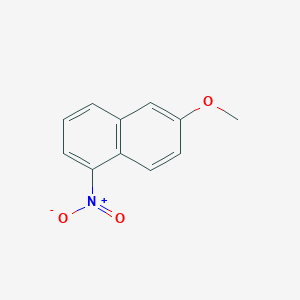

2-Methoxy-5-nitronaphthalene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H9NO3 |

|---|---|

Molecular Weight |

203.19 g/mol |

IUPAC Name |

6-methoxy-1-nitronaphthalene |

InChI |

InChI=1S/C11H9NO3/c1-15-9-5-6-10-8(7-9)3-2-4-11(10)12(13)14/h2-7H,1H3 |

InChI Key |

ZXCAQIAMTBQFGZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Elucidation of Chemical Reactivity and Reaction Mechanisms of 2 Methoxy 5 Nitronaphthalene and Its Analogs

Electrophilic Aromatic Substitution Mechanisms in Substituted Naphthalenes

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds like naphthalene (B1677914). wordpress.com The reaction proceeds via a two-step mechanism involving the initial attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or Wheland intermediate. youtube.com Subsequent deprotonation restores the aromaticity of the ring, yielding the substituted product. youtube.com Naphthalene is generally more reactive than benzene (B151609) in EAS reactions because the activation energy required to form the intermediate is lower. libretexts.org Substitution on the naphthalene ring preferentially occurs at the 1-position (α-position) over the 2-position (β-position) because the intermediate for α-substitution is more stable. libretexts.orgpearson.com

Activation and Deactivation Effects of Methoxy (B1213986) and Nitro Substituents

The rate and regioselectivity of electrophilic aromatic substitution on a naphthalene ring are significantly influenced by the nature of the substituents already present. These substituents can be broadly classified as either activating or deactivating groups. chemistrysteps.com

Methoxy Group (-OCH₃): The methoxy group is a strong activating group. minia.edu.eg Although oxygen is highly electronegative, which creates an electron-withdrawing inductive effect, its ability to donate a lone pair of electrons into the aromatic π-system via resonance is the dominant effect. masterorganicchemistry.com This donation of electron density increases the nucleophilicity of the naphthalene ring, making it more susceptible to attack by electrophiles and accelerating the reaction rate compared to unsubstituted naphthalene. chemistrysteps.commasterorganicchemistry.com As an ortho-, para-director, the methoxy group at the C2 position primarily directs incoming electrophiles to the C1 and C3 positions.

Nitro Group (-NO₂): In contrast, the nitro group is a powerful deactivating group. assets-servd.host It strongly withdraws electron density from the aromatic ring through both a negative inductive effect (-I) and a negative resonance effect (-M). assets-servd.host This reduction in electron density makes the naphthalene ring less nucleophilic and therefore less reactive towards electrophiles, slowing down the rate of EAS reactions. csbsju.edu The nitro group acts as a meta-director. assets-servd.host

Computational Insights into Reaction Intermediates and Transition States

The preference for substitution at a particular position on the naphthalene ring can be rationalized by examining the stability of the cationic intermediates (arenium ions) formed during the reaction mechanism. youtube.com Computational methods, such as Density Functional Theory (DFT), provide valuable insights into the energetics of these intermediates and the transition states leading to their formation. nih.govresearchgate.net

In the case of 2-methoxy-5-nitronaphthalene, an electrophile (E⁺) can attack several positions. Let's consider the attack at C1:

Attack at C1: The positive charge of the resulting arenium ion can be delocalized onto the oxygen atom of the methoxy group through resonance. This provides significant stabilization to the intermediate, making the C1 position a highly favored site for electrophilic attack.

Attack at other positions: Attack at other positions, such as C3, C4, or on the second ring (C6, C7, C8), would result in intermediates that are less stabilized. The deactivating nitro group at C5 would destabilize any intermediate with a positive charge on the same ring, particularly at adjacent carbons.

Computational studies can quantify these stability differences by calculating the free energy of the transition states and intermediates for each possible substitution pathway. nih.gov These calculations typically confirm that the pathway with the lowest activation energy barrier corresponds to the experimentally observed major product. nih.gov For this compound, such analysis would be expected to show the lowest energy transition state leads to substitution at the C1 position, directed by the powerful activating effect of the methoxy group.

Nucleophilic Aromatic Substitution Reactions

While aromatic rings are typically electron-rich and react with electrophiles, the presence of strong electron-withdrawing groups, such as the nitro group, can render the ring sufficiently electron-poor to be attacked by nucleophiles. wikipedia.orgchemistrysteps.commasterorganicchemistry.com This leads to Nucleophilic Aromatic Substitution (SₙAr), a reaction pathway that is fundamentally different from electrophilic substitution. chemistrysteps.com

The SₙAr mechanism generally proceeds in two steps:

Addition: A nucleophile attacks the electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.govlibretexts.org This is typically the rate-determining step. nih.gov

Elimination: The leaving group departs, restoring the aromaticity of the ring to yield the final product. libretexts.org

For this reaction to occur, two conditions are usually met: a good leaving group (like a halide) must be present, and strong electron-withdrawing groups must be positioned ortho or para to the leaving group to stabilize the negative charge of the Meisenheimer complex. wikipedia.orglibretexts.org

Michael 1,4-Addition Mechanisms in Nitro-Naphthoquinone Systems

The Michael addition, or conjugate 1,4-addition, is a crucial carbon-carbon bond-forming reaction where a nucleophile (Michael donor) adds to an α,β-unsaturated carbonyl compound (Michael acceptor). wikipedia.org Naphthoquinones are excellent Michael acceptors, and their reactivity can be further enhanced by the presence of electron-withdrawing groups like a nitro substituent.

The mechanism involves the attack of a nucleophile, such as an enolate or other soft nucleophiles, at the β-carbon of the α,β-unsaturated system in the naphthoquinone ring. wikipedia.orgmasterorganicchemistry.com This leads to the formation of a new enolate intermediate, which is then protonated to give the final 1,4-adduct. masterorganicchemistry.com Numerous studies have explored the enantioselective Michael addition of various nucleophiles, including 2-hydroxy-1,4-naphthoquinones, to nitroalkenes, highlighting the synthetic utility of these reactions. nih.govsemanticscholar.orgrsc.org The nitro group in these systems serves to activate the alkene (the Michael acceptor) towards nucleophilic attack. masterorganicchemistry.com

Derivatization via Nucleophilic Attack on Nitronaphthalene Scaffolds

The nitro group in this compound strongly activates the naphthalene ring system toward nucleophilic attack. nih.gov Even without a traditional leaving group like a halide, nitronaphthalenes can undergo derivatization. For instance, in Vicarious Nucleophilic Substitution (VNS), a nucleophile carrying a leaving group attacks a position ortho or para to the nitro group, followed by the elimination of a hydrogen halide.

In a more classical SₙAr context, if an analog of this compound contained a leaving group (e.g., a halogen) at a position ortho or para to the nitro group (e.g., C4 or C6), it would be highly susceptible to nucleophilic substitution. The attack of a nucleophile at the carbon bearing the leaving group would form a Meisenheimer complex. The negative charge in this intermediate would be effectively delocalized by the resonance-withdrawing effect of the nitro group at C5. The methoxy group at C2, being electron-donating, would have a less significant, slightly destabilizing effect on the anionic intermediate. The stability of the Meisenheimer complex is the key factor determining the reaction rate. nih.gov

Redox Transformations of the Nitro Group

The nitro group is one of the most versatile functional groups in terms of its redox chemistry. It can be readily reduced to several other nitrogen-containing functional groups, providing important synthetic pathways to amines, hydroxylamines, and other derivatives. wikipedia.org The oxidation of the naphthalene ring itself is also possible, with the outcome influenced by the electronic nature of the substituents. askfilo.comsarthaks.com

The reduction of an aromatic nitro group like the one in this compound can be controlled to yield different products depending on the reagents and reaction conditions. wikipedia.org The stepwise reduction proceeds from the nitro group (oxidation state +3) to the nitroso group (+1), then to the hydroxylamino group (-1), and finally to the amino group (-3).

Common transformations and reagents include:

Reduction to Amines: This is the most common transformation and can be achieved with a variety of reagents. wikipedia.org Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel is highly effective. masterorganicchemistry.comcommonorganicchemistry.com Alternatively, metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) with hydrochloric acid (HCl), are widely used for this conversion. csbsju.edumasterorganicchemistry.comcommonorganicchemistry.comlibretexts.org

Reduction to Hydroxylamines: Milder reducing conditions can stop the reduction at the hydroxylamine (B1172632) stage. Reagents such as zinc metal in aqueous ammonium (B1175870) chloride can be employed for this partial reduction. wikipedia.org

Reduction to Azo Compounds: In some cases, particularly with reagents like lithium aluminum hydride (LiAlH₄) or zinc metal with sodium hydroxide, aromatic nitro compounds can be reduced to form azo compounds through a bimolecular reductive coupling. wikipedia.orgcommonorganicchemistry.com

The oxidation of nitronaphthalene systems is also documented. For instance, the oxidation of 1-nitronaphthalene (B515781) yields o-nitrophthalic acid, indicating that the unsubstituted ring is oxidized. askfilo.comsarthaks.com The nitro group deactivates the ring it is attached to, making the other ring more susceptible to oxidative cleavage. sarthaks.comstackexchange.com

Below is a table summarizing the common reduction transformations of the nitro group.

| Initial Functional Group | Product Functional Group | Transformation | Typical Reagents | Reference |

|---|---|---|---|---|

| Nitro (-NO₂) | Amine (-NH₂) | Full Reduction | H₂, Pd/C; H₂, Raney Ni; Fe/HCl; Sn/HCl; Zn/HCl | wikipedia.orgmasterorganicchemistry.comcommonorganicchemistry.com |

| Nitro (-NO₂) | Hydroxylamine (-NHOH) | Partial Reduction | Zn/NH₄Cl; Electrolytic reduction | wikipedia.org |

| Nitro (-NO₂) | Azo Compound (-N=N-) | Reductive Coupling | LiAlH₄; Zn/NaOH | wikipedia.orgcommonorganicchemistry.com |

| Nitro (-NO₂) | Nitroso (-NO) | Partial Reduction | Controlled reduction (intermediate stage) | wikipedia.org |

Mechanistic Pathways of Nitro Group Reduction to Amines

The reduction of the nitro group in nitronaphthalenes to form the corresponding amino derivatives is a fundamental transformation in organic synthesis. This process can be achieved through various mechanistic pathways, often dictated by the choice of reducing agent and reaction conditions.

One of the most common methods for this reduction is catalytic hydrogenation . This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.orgmasterorganicchemistry.com The mechanism of catalytic hydrogenation of aromatic nitro compounds is generally understood to proceed through a series of sequential and parallel steps on the catalyst surface. orientjchem.org The process begins with the interaction of molecular hydrogen with the metal centers of the catalyst, leading to the formation of activated hydrogen species. orientjchem.org The nitro compound then interacts with these metal centers, and the adsorbed adduct is successively reduced by the activated hydrogen. orientjchem.org This stepwise reduction involves the formation of nitroso and hydroxylamino intermediates before the final amine product is formed. nih.gov For instance, the reduction of 2-nitronaphthalene-4,8-disulfonic acid has been successfully carried out using a 5% palladium on charcoal catalyst. google.com

Another widely employed method involves the use of metals in acidic media , such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl). masterorganicchemistry.comyoutube.com This reaction, often referred to as the Béchamp reduction when using iron, proceeds through a series of single electron transfers from the metal to the nitro group. The acidic medium provides the necessary protons for the subsequent steps.

A variety of other reagents can also effect this transformation. For example, sodium dithionite (B78146) (Na₂S₂O₄) in an aqueous medium is a mild and effective reagent for the reduction of nitro groups. researchgate.net Other notable reducing systems include ammonium formate (B1220265) with Pd/C and hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst. researchgate.netrsc.org The choice of reducing agent is often critical to ensure chemoselectivity, especially when other reducible functional groups are present in the molecule. organic-chemistry.org

The general mechanism for the reduction of a nitro group to an amine involves a six-electron reduction. This can occur via two primary pathways: a radical mechanism involving single electron transfers or a two-electron transfer mechanism. nih.gov

Radical Mechanism: This pathway involves the successive formation of a nitroanion radical, a nitroso compound, a hydronitroxide radical, and a hydroxylamino derivative, ultimately leading to the amine. nih.gov

Two-Electron Reduction Mechanism: In this pathway, the nitro group is first reduced to a nitroso compound with the elimination of water. This is followed by a rapid reduction to the hydroxylamino intermediate, which is then further reduced to the final amine. nih.gov The reduction of the nitroso intermediate is significantly faster than the initial reduction of the nitro group. nih.gov

Interactive Data Table: Reagents for Nitro Group Reduction

| Reagent System | Key Features |

| H₂ with Pd/C, PtO₂, or Raney Ni | Catalytic hydrogenation, widely applicable. wikipedia.orgmasterorganicchemistry.com |

| Fe, Sn, or Zn with HCl | Metal in acid, classic method. masterorganicchemistry.comyoutube.com |

| Sodium Dithionite (Na₂S₂O₄) | Mild conditions, aqueous medium. researchgate.net |

| Ammonium Formate with Pd/C | Transfer hydrogenation. researchgate.net |

| Hydrazine Hydrate with Catalyst | Effective for various substrates. researchgate.netrsc.org |

| Samarium Diiodide | Strong reducing agent. wikipedia.org |

Oxidative Pathways Leading to Quinone Structures

While the reduction of the nitro group is a common transformation, the amino derivatives of naphthalenes can undergo oxidation to form quinone structures. The presence of an electron-donating group, such as an amino or hydroxyl group, on the naphthalene ring makes it susceptible to oxidation.

The oxidation of aminonaphthalenes to naphthoquinones can be achieved using various oxidizing agents. The reaction mechanism generally involves the initial formation of an unstable intermediate that readily undergoes further oxidation and rearrangement to yield the quinone. The specific pathway and the structure of the resulting quinone can be influenced by the position of the amino group and other substituents on the naphthalene ring.

For instance, the enzymatic oxidation of substituted naphthalenes has been studied. nih.gov In this process, the enzyme can act as a peroxygenase to convert the naphthalene derivative to a naphthol. nih.gov This naphthol can then undergo in-situ oxidative dimerization. nih.gov The presence of electron-releasing substituents on the naphthalene ring was found to enhance the rate of these enzymatic conversions. nih.gov

Single-Electron Transfer (SET) Mechanisms

Single-electron transfer (SET) is a fundamental process in many organic reactions, and it plays a significant role in the chemistry of nitronaphthalenes.

Radical Processes in Reactions of Nitronaphthalenes (e.g., with Grignard Reagents)

The reaction of nitronaphthalenes with Grignard reagents often proceeds through a single-electron transfer (SET) mechanism. rsc.orgresearchgate.net This pathway is favored due to the electron-accepting nature of the nitroaromatic compound and the electron-donating character of the Grignard reagent. The initial step involves the transfer of an electron from the Grignard reagent to the nitronaphthalene, resulting in the formation of a nitronaphthalene radical anion and a Grignard reagent radical cation. researchgate.net

The formation of these radical ions initiates a cascade of subsequent reactions. rsc.org The radical anion of the nitronaphthalene is a key intermediate in these processes. nih.govwikipedia.orgresearcher.lifenih.gov The subsequent steps can involve the collapse of the radical ion pair within the solvent cage (geminate combination) or out of the cage (non-geminate combination). rsc.org

For example, the reaction of 2-methoxy-1-nitronaphthalene (B3031550) with various alkylmagnesium halides predominantly yields 1,6-addition products. rsc.org However, the reaction with phenylmagnesium bromide gives comparable amounts of 1,4-addition and reductive 1,2-addition products, highlighting the influence of the Grignard reagent on the reaction pathway. rsc.org The reactivity order of different Grignard reagents (e.g., isopropyl > ethyl > methyl) in these reactions provides strong evidence for the operation of an SET mechanism. rsc.org

Influence of Substituents on SET Reactivity and Product Distribution

Substituents on the naphthalene ring have a profound influence on the single-electron transfer (SET) reactivity and the subsequent product distribution. The electronic properties of the substituents can either stabilize or destabilize the radical anion intermediate, thereby affecting the rate of the initial electron transfer and the course of the reaction.

Electron-donating groups, such as the methoxy group in this compound, increase the electron density on the naphthalene ring. This can make the initial electron transfer less favorable compared to unsubstituted nitronaphthalene. However, the position of the substituent is also crucial in determining its effect. nih.govresearchgate.netnih.gov For instance, an electron-donating substituent can influence the regioselectivity of the subsequent reactions of the radical anion. scribd.comlibretexts.org

In the context of reactions with Grignard reagents, the nature of the substituent can dictate the preferred site of addition. The distribution of isomeric products is influenced by the reactivity of the different positions on the naphthalene ring for both geminate and non-geminate combination of the radical intermediates. rsc.org The halide component of the Grignard reagent (e.g., MeMgI vs. MeMgCl) can also have a significant effect on the diastereoselectivity of the reaction, likely by influencing the properties of intermediate magnesium chelates. nih.gov

Interactive Data Table: Substituent Effects on Reactivity

| Substituent Type | Effect on Ring | Influence on SET |

| Electron-Donating (e.g., -OCH₃) | Activates the ring towards electrophilic attack. scribd.com | Can decrease the ease of radical anion formation. |

| Electron-Withdrawing (e.g., -NO₂) | Deactivates the ring towards electrophilic attack. scribd.comlibretexts.org | Facilitates the formation of the radical anion. |

Advanced Photochemistry and Photophysics of Nitronaphthalenes

Nitronaphthalenes exhibit complex photochemistry and photophysics due to the presence of the nitro group, which introduces low-lying excited states and efficient nonradiative decay pathways. nih.gov

Excited State Dynamics and Nonradiative Deactivation Pathways

Upon photoexcitation, nitronaphthalene derivatives are promoted to an initial Franck-Condon singlet excited state (S₁). acs.orgnih.govaip.org This excited state is typically very short-lived, with lifetimes often in the sub-picosecond to picosecond range. nih.gov The rapid decay of the S₁ state is attributed to highly efficient nonradiative deactivation pathways.

One of the primary deactivation channels for nitronaphthalenes is ultrafast intersystem crossing (ISC) to the triplet manifold. acs.orgnih.govacs.org This process can occur on a timescale of hundreds of femtoseconds. acs.orgnih.gov The efficiency of ISC is influenced by the small energy gap between the singlet excited state and a nearby triplet state, as well as the region of the potential energy surface sampled upon excitation. acs.orgnih.gov Theoretical studies suggest that a near degeneracy between the first singlet excited state and a higher triplet state, coupled with significant spin-orbit coupling, facilitates this rapid ISC. nih.govresearchgate.net Following ISC to an upper triplet state (Tₙ), the molecule typically undergoes internal conversion to the lowest triplet state (T₁). aip.orgacs.orgaip.org

Another important nonradiative pathway involves conformational relaxation to populate an intramolecular charge-transfer (ICT) state. acs.orgaip.org This is particularly relevant for nitronaphthalenes with electron-donating substituents. The rotation of the nitro group is a key conformational change that can lead to the formation of a dissociative singlet state with significant charge-transfer character. aip.org This ICT state can then decay nonradiatively back to the ground state.

The solvent can also play a significant role in the excited-state dynamics. In polar solvents, the charge-transfer state can be stabilized, potentially altering the dominant deactivation pathway. acs.org For example, for some amino-substituted nitronaphthalenes in polar solvents, internal conversion to the ground state can become a more significant decay channel than intersystem crossing. acs.org

Interactive Data Table: Key Photophysical Processes in Nitronaphthalenes

| Process | Timescale | Description |

| Intersystem Crossing (ISC) | ~100s of femtoseconds | Efficient transition from the singlet excited state (S₁) to the triplet manifold (Tₙ). acs.orgnih.gov |

| Internal Conversion (IC) | Picoseconds | Relaxation from a higher excited state to a lower one of the same multiplicity (e.g., Tₙ to T₁). aip.orgaip.org |

| Intramolecular Charge Transfer (ICT) | Sub-picosecond | Formation of a charge-separated state, often involving conformational changes. acs.orgaip.org |

Quantum Yields and Photolysis Rates of Nitronaphthalene Isomers

The photochemical reactivity of nitronaphthalene isomers is significantly influenced by the position of the nitro group on the naphthalene core, which in turn affects their quantum yields and photolysis rates. While specific data for this compound is not extensively detailed in the available literature, the behavior of its parent analogs, 1-nitronaphthalene (1NN) and 2-nitronaphthalene (B181648) (2NN), provides critical insights into the expected photochemical dynamics.

The triplet quantum yields (the efficiency of forming the triplet excited state after light absorption) vary remarkably among nitronaphthalene derivatives. researchgate.net For instance, 2-nitronaphthalene exhibits a high triplet quantum yield of 0.93 ± 0.15, whereas 1-nitronaphthalene has a lower yield of 0.64 ± 0.12. researchgate.netresearchgate.net This difference is attributed to the orientation of the nitro group relative to the aromatic plane, which influences the efficiency of intersystem crossing from the singlet excited state to the triplet manifold. researchgate.netresearchgate.net Generally, nitroaromatic compounds are known for their rapid and efficient decay into the triplet state. researchgate.netnih.gov

Gas-phase photolysis is a primary atmospheric degradation pathway for nitronaphthalenes. researchgate.net Experimental studies measuring photolysis rates reveal significant differences between isomers. The photolysis lifetime for 1-nitronaphthalene has been estimated to be as short as 24 minutes, while the lifetime for 2-nitronaphthalene is significantly longer at 177 minutes. researchgate.net This indicates that 1NN degrades much faster under solar irradiation than 2NN. researchgate.net In solution, 2-nitronaphthalene is observed to be largely photoinert in solvents like cyclohexane (B81311) and acetonitrile (B52724), under both aerobic and anaerobic conditions, while 1-nitronaphthalene undergoes photodegradation. researchgate.net The presence of molecular oxygen can significantly reduce the photodegradation quantum yield of 1-nitronaphthalene. researchgate.net

The following table summarizes the reported triplet quantum yields for key nitronaphthalene analogs.

Spectroscopic Investigations of Photochemical Intermediates

The elucidation of photochemical reaction mechanisms relies heavily on the direct observation and characterization of transient intermediates. oxinst.com Techniques such as transient absorption spectroscopy and laser flash photolysis (LFP) are essential for studying these short-lived species, which exist on timescales from femtoseconds to microseconds. edinst.combris.ac.uknih.gov

For nitronaphthalenes, LFP has been employed to investigate the behavior of the triplet excited state, which is a key intermediate in their photochemistry. acs.org Upon photoexcitation, these molecules rapidly form a triplet state, which can then undergo further reactions. acs.org In studies of 1-nitronaphthalene (1NN), the triplet state (³1NN) has been directly observed. acs.org The decay of this triplet state is highly dependent on the surrounding medium; for example, its decay rate constant is significantly enhanced in acidic conditions (pH < 2), suggesting the formation of a protonated triplet state. acs.org

Transient absorption spectroscopy allows for the monitoring of changes in absorbance after a sample is excited by a laser pulse, providing spectra of fleeting species like excited states and radicals. edinst.comprinceton.edu This technique has been used to study electron transfer reactions between the triplet state of 1NN and halide anions in aqueous solutions. acs.org These reactions lead to the formation of dihalogen radical anions (X₂•⁻), which are observable photochemical intermediates. acs.org The quenching of the ³1NN by molecular oxygen has also been characterized, yielding a bimolecular quenching rate constant of (1.95 ± 0.05) × 10⁹ M⁻¹ s⁻¹. acs.org Such studies are crucial for understanding how nitronaphthalenes might generate reactive oxygen species in the environment. acs.org

Solvent Effects on Photophysical and Photochemical Processes

The choice of solvent can profoundly influence the pathways and outcomes of photochemical reactions by altering the energies of electronic states and affecting the stability and reactivity of intermediates. bris.ac.uknih.gov For nitroaromatic compounds, solvent properties such as polarity, viscosity, and hydrogen-bonding capability can modify photophysical properties and degradation rates. nih.govresearchgate.net

Studies on various nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) have shown that photodegradation rates are highly solvent-dependent. researchgate.net The degradation rates for several nitro-PAHs follow the general order: CHCl₃ > CH₂Cl₂ > DMF > DMF/H₂O > CH₃CN > CH₃CN/H₂O. researchgate.net This trend suggests that chlorinated solvents facilitate faster degradation compared to more polar solvents like acetonitrile and water mixtures. researchgate.net The presence of water, in particular, tends to slow the rate of degradation. researchgate.net

In the case of nitronaphthalene isomers, solvent plays a key role in determining their photochemical fate. While 2-nitronaphthalene is largely unreactive in cyclohexane and acetonitrile, 1-nitronaphthalene undergoes photodegradation that is sensitive to the presence of oxygen. researchgate.net The recombination of the aryl and nitrogen (IV) dioxide geminate radical pair within the solvent cage is proposed as a significant pathway that returns excited molecules to the ground state, and the efficiency of this process is solvent-dependent. researchgate.net Furthermore, solute-solvent interactions, such as the formation of transient hydrogen bonds with protic solvents, can modify the nonadiabatic dynamics of excited states, thereby altering internal conversion and intersystem crossing rates. nih.gov

Theoretical Modeling of Photochemical Reaction Paths

Theoretical and computational chemistry provides indispensable tools for understanding the complex mechanisms of photochemical reactions, offering insights that are often inaccessible through experimental methods alone. diva-portal.org Quantum chemical calculations are used to map potential energy surfaces, identify excited state decay paths, and rationalize experimental observations such as quantum yields and reaction products. acs.orgdiva-portal.org

For nitronaphthalenes, high-level quantum chemical calculations, such as CASPT2//CASSCF, have been performed to study their photophysics and photochemistry. acs.org These models indicate that upon absorption of solar radiation, the primary photoinduced process is an efficient intersystem crossing to a triplet excited state. acs.org From this triplet state, the molecule can either relax non-radiatively back to the ground state or proceed through a photodegradation pathway. acs.org Theoretical evidence supports a mechanism involving an intramolecular rearrangement on the triplet manifold, leading to the formation of an oxaziridine-like intermediate. acs.org

Time-dependent density functional theory (TD-DFT) is another powerful method used to characterize excited state energies and absorption spectra, often in combination with continuum or explicit solvation models to account for environmental effects. rsc.orgrsc.org Computational studies have been used to rationalize the decreasing trend in triplet quantum yields observed in the series 2-nitronaphthalene, 1-nitronaphthalene, and 2-methyl-1-nitronaphthalene. researchgate.net These models help to correlate the structural properties of the molecules, such as the orientation of the nitro group, with their photophysical behavior, providing a deeper understanding of the electronic rearrangements that govern their photochemical reactivity. researchgate.netresearchgate.net

Strategic Derivatization and Functionalization of 2 Methoxy 5 Nitronaphthalene

Modifications of the Methoxy (B1213986) Group

The methoxy group at the C-2 position of the naphthalene (B1677914) ring is a key functional handle that can be manipulated to introduce new functionalities.

The cleavage of the methyl ether in 2-methoxy-5-nitronaphthalene to yield 5-nitro-2-naphthol (B515133) is a synthetically important transformation. This reaction is typically achieved under strong acidic conditions. Reagents such as hydrogen bromide (HBr) and hydrogen iodide (HI) are commonly employed for the demethylation of aryl methyl ethers. wikipedia.orgmasterorganicchemistry.comlibretexts.orgorganic-chemistry.orgopenstax.org The reaction proceeds via protonation of the ether oxygen, followed by a nucleophilic attack of the halide ion on the methyl group in an SN2 fashion. masterorganicchemistry.comopenstax.org

The general reaction can be represented as:

Table 1: Reagents for Ether Cleavage of Aryl Methyl Ethers

| Reagent | Typical Conditions | Mechanism |

|---|---|---|

| Hydrogen Bromide (HBr) | Acetic acid, reflux | SN2 |

| Hydrogen Iodide (HI) | Acetic acid, reflux | SN2 |

Due to the electron-withdrawing nature of the nitro group, the naphthalene ring is deactivated, making the ether cleavage a feasible and predictable reaction. The resulting 5-nitro-2-naphthol can serve as a precursor for further functionalization, including the synthesis of esters, ethers, and other derivatives from the newly formed hydroxyl group.

Transformations of the Nitro Group

The nitro group at the C-5 position is a versatile functional group that can be transformed into various other nitrogen-containing moieties, significantly expanding the synthetic utility of the this compound scaffold.

The reduction of the nitro group in this compound can lead to the formation of an amino, hydroxylamino, or azoxy group, depending on the reducing agent and reaction conditions.

Reduction to Amino Group: The most common transformation is the reduction of the nitro group to a primary amine, yielding 2-methoxy-5-aminonaphthalene. A classic and industrially significant method for this conversion is the Béchamp reduction, which utilizes iron filings in an acidic medium, such as acetic acid or hydrochloric acid. srict.inwikipedia.org Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel under a hydrogen atmosphere is another widely used and efficient method. google.com

Reduction to Hydroxylamino Group: Partial reduction of the nitro group can afford the corresponding hydroxylamine (B1172632), 2-methoxy-5-hydroxylaminonaphthalene. This can be achieved using milder reducing agents or by carefully controlling the reaction conditions of stronger reducing agents.

Formation of Azoxy and Azo Compounds: Under specific reducing conditions, particularly with certain metals in alkaline or neutral media, bimolecular reduction products such as azoxy and azo compounds can be formed. For instance, the reduction of 2-nitronaphthalene (B181648) can lead to 2,2'-azoxynaphthalene and subsequently 2,2'-azonaphthalene. gla.ac.uk

Table 2: Reduction Products of Aromatic Nitro Compounds

| Product | Typical Reducing Agent(s) |

|---|---|

| Amino | Fe/HCl (Béchamp), H₂/Pd-C, SnCl₂/HCl |

| Hydroxylamino | Zn/NH₄Cl |

The amino group of 2-methoxy-5-aminonaphthalene is a versatile functional handle for a wide range of derivatization reactions. One of the most important reactions of primary aromatic amines is diazotization, followed by azo coupling. scialert.netdocsdrive.comgoogle.com

Treatment of 2-methoxy-5-aminonaphthalene with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like sulfuric acid) at low temperatures (0-5 °C) yields the corresponding diazonium salt. scialert.netdocsdrive.com This diazonium salt is a highly reactive intermediate that can readily couple with electron-rich aromatic compounds, such as phenols and anilines, to form intensely colored azo dyes. scialert.netdocsdrive.com For example, coupling with 1-hydroxynaphthalene would yield a monoazo dye. docsdrive.com

Beyond azo coupling, the amino group can undergo acylation with acid chlorides or anhydrides to form amides, and sulfonylation with sulfonyl chlorides to produce sulfonamides, further expanding the library of accessible derivatives.

Electrophilic and Nucleophilic Functionalization of the Naphthalene Ring

The introduction of new substituents onto the naphthalene ring of this compound can be achieved through either electrophilic or nucleophilic aromatic substitution reactions. The regioselectivity of these reactions is governed by the directing effects of the existing methoxy and nitro groups.

Electrophilic Aromatic Substitution: The methoxy group at C-2 is a powerful activating group and an ortho, para-director. organicchemistrytutor.comyoutube.comyoutube.comutexas.edu In the naphthalene system, this directs incoming electrophiles primarily to the C-1 and C-3 positions. However, the C-1 position is generally more reactive in 2-substituted naphthalenes. uq.edu.au The nitro group at C-5 is a deactivating group and a meta-director, directing incoming electrophiles to the C-6 and C-8 positions relative to itself.

Nucleophilic Aromatic Substitution: The presence of the strongly electron-withdrawing nitro group at C-5 activates the naphthalene ring towards nucleophilic aromatic substitution (SNAr). libretexts.orgmasterorganicchemistry.comopenstax.orgyoutube.com Nucleophilic attack is favored at positions ortho and para to the nitro group where the negative charge of the Meisenheimer intermediate can be effectively stabilized by resonance. In this compound, the positions ortho (C-4 and C-6) and para (C-8) to the nitro group are activated. A suitable leaving group, such as a halide, would be required at one of these positions for the substitution to proceed.

Table 3: Predicted Regioselectivity of Substitution on this compound

| Reaction Type | Directing Groups | Predicted Position(s) of Attack |

|---|---|---|

| Electrophilic | -OCH₃ (activating, o,p), -NO₂ (deactivating, m) | C-1, C-6 |

Formation of Poly-substituted Naphthalene Systems

The strategic placement of an electron-donating group (methoxy) and an electron-withdrawing group (nitro) makes this compound a versatile precursor for the synthesis of highly functionalized, poly-substituted naphthalene systems. The existing substituents influence the regioselectivity of further reactions and can be chemically modified to introduce new functional groups. Modern synthetic methods provide avenues for elaborating on this core structure.

For instance, metal-free borylative cyclization of specifically designed o-alkynylstyrenes represents a powerful technique for creating boron-functionalized polysubstituted naphthalenes. researchgate.net These borylated naphthalenes are valuable intermediates, as the C–B bond can be transformed into C–H, C–C, C–I, C–O, and C–N bonds, allowing for a significant increase in molecular complexity. researchgate.net Another approach involves the triflimide (HNTf2)-catalyzed benzannulation of arylacetaldehydes with alkynes, which proceeds at room temperature with high functional group tolerance and excellent regioselectivity. researchgate.netsemanticscholar.org This method allows for the construction of a variety of substituted naphthalenes. researchgate.net For halogenated naphthalene derivatives prepared through such methods, further functionalization is readily achievable via palladium-catalyzed cross-coupling reactions. researchgate.net

The inherent reactivity of the this compound core can be harnessed for further substitution. The nitro group can be reduced to an amine, which can then be diazotized and replaced with a wide array of substituents. The methoxy group can be cleaved to a hydroxyl group, opening up another site for functionalization. The aromatic rings themselves can undergo further electrophilic or nucleophilic substitution, with the positions of attack being directed by the existing methoxy and nitro groups.

| Synthetic Method | Key Reagents/Catalysts | Description | Potential Application |

|---|---|---|---|

| Borylative Cyclization | BCl3 | A metal-free method involving the cyclization of α-substituted o-alkynylstyrenes to yield boron-functionalized naphthalenes. researchgate.net | Creates versatile Bpin-functionalized intermediates that allow for diverse subsequent C-X bond formations. researchgate.net |

| Benzannulation Reaction | Triflimide (HNTf2) | An organocatalytic, metal-free reaction between arylacetaldehydes and alkynes that proceeds under mild conditions. researchgate.net | Offers high regioselectivity and tolerance for various functional groups, enabling direct synthesis of complex naphthalenes. researchgate.net |

| Palladium-Catalyzed Cross-Coupling | Pd catalysts (e.g., Pd(OAc)2) | Used to further functionalize halogen-substituted naphthalenes with various coupling partners. researchgate.netijfmr.com | Allows for the introduction of aryl, alkyl, and other groups onto a pre-existing naphthalene core. researchgate.net |

Synthesis of Fused Ring Systems and Complex Naphthalene Architectures

Diels-Alder Reactions Involving Nitronaphthalenes as Dienophiles

The Diels-Alder reaction, a powerful tool for forming six-membered rings, typically involves an electron-rich diene and an electron-poor dienophile. wikipedia.orgmasterorganicchemistry.com While the aromaticity of naphthalene makes it a reluctant participant in this reaction, the presence of a strong electron-withdrawing group, such as a nitro group, can enhance its dienophilic character. semanticscholar.orgresearchgate.net Consequently, nitronaphthalenes like this compound can serve as dienophiles in [4+2] cycloaddition reactions to construct polycyclic frameworks.

Research has shown that the dienophilic nature of 1-nitronaphthalene (B515781) can be induced, particularly when reacted with highly reactive, electron-rich dienes such as 1-methoxy-3-trimethylsilyloxy-1,3-butadiene (Danishefsky's diene). semanticscholar.orgresearchgate.net These reactions often require forcing conditions, such as high pressure (e.g., 11.5 kbar), to overcome the aromatic stabilization energy. semanticscholar.orgresearchgate.net The cycloaddition leads to highly functionalized adducts. researchgate.net In many cases, the primary cycloadducts are unstable and undergo subsequent elimination of nitrous acid (HNO2) upon purification, leading to aromatization and the formation of phenanthrene (B1679779) derivatives. researchgate.net

Recent studies on dearomative Diels-Alder reactions between nitroarenes and 2-trimethylsilyloxycyclohexadiene, conducted under high pressure at room temperature, have demonstrated exquisite exo-diastereoselectivity. soton.ac.uk This stereochemical outcome is attributed to a combination of lower substrate distortion in the transition state and more favorable orbital interactions, possibly involving the nitro group. soton.ac.uk The use of 1,3-dinitronaphthalene (B1222033) in such reactions can even lead to sequential cycloadditions, forming bis-cycloadducts. soton.ac.uk These findings underscore the utility of nitronaphthalenes as building blocks for creating complex, three-dimensional scaffolds. soton.ac.uk

| Nitronaphthalene | Diene | Reaction Conditions | Key Outcome | Reference |

|---|---|---|---|---|

| 1-Nitronaphthalene | Danishefsky's diene | High pressure (11.5 kbar), 40°C | Induces dienophilic character; adducts can aromatize to hydroxyphenanthrene derivatives. researchgate.net | semanticscholar.orgresearchgate.net |

| 1-Nitronaphthalene | 1-(N-acetyl-N-propylamino)-1,3-butadiene | High pressure (11.5 kbar), 40°C | Formation of highly functionalized adducts. semanticscholar.org | semanticscholar.org |

| Nitroarenes (including naphthalenes) | 2-Trimethylsilyloxycyclohexadiene | High pressure, room temperature | Leads to 3D scaffolds with high exo-diastereoselectivity. soton.ac.uk | soton.ac.uk |

| 1,3-Dinitronaphthalene | 2-Trimethylsilyloxycyclohexadiene | High pressure | Sequential cycloadditions result in a bis-cycloadduct. soton.ac.uk | soton.ac.uk |

Construction of Naphthoquinone Derivatives and Related Structures

Naphthoquinones are a crucial class of compounds present in many biologically active molecules and synthetic dyes. nih.gov The this compound scaffold is a suitable starting point for the synthesis of substituted naphthoquinone derivatives. The conversion requires the manipulation of the existing methoxy and nitro functional groups and subsequent oxidation to form the quinone moiety.

A common synthetic strategy for naphthoquinone derivatives involves nucleophilic substitution reactions starting from halo-naphthoquinones, such as 2,3-dichloro-1,4-naphthoquinone. mdpi.commdpi.com However, building the quinone from a substituted naphthalene like this compound offers an alternative route to unique substitution patterns. A plausible synthetic sequence would involve:

Reduction of the nitro group: The 5-nitro group can be reduced to a 5-amino group using standard reducing agents (e.g., SnCl2/HCl, H2/Pd-C).

Conversion to a hydroxyl group: The resulting amino group can be converted into a hydroxyl group via diazotization followed by hydrolysis. This would yield 2-methoxy-naphthalene-5-ol.

Oxidation to the quinone: The naphthalene ring, now activated by two electron-donating groups (methoxy and hydroxyl), can be oxidized to the corresponding 1,4-naphthoquinone (B94277) using oxidizing agents like Fremy's salt or ceric ammonium (B1175870) nitrate (B79036) (CAN). Cleavage of the methoxy ether may also occur under certain oxidative or acidic conditions, influencing the final product.

Alternatively, methods like Michael addition of nitrated anilines to 1,4-naphthoquinone can be used to prepare nitrophenylamino-naphthoquinone derivatives directly. mdpi.com The synthesis of 2-methoxy-5-nitro-9,10-anthraquinone, a related fused-ring quinone, has also been reported, demonstrating the feasibility of incorporating these specific substituents into larger quinone systems. orientjchem.org

Design Principles for Novel Naphthalene Frameworks

The design of novel and complex naphthalene-based architectures relies on several key principles that leverage the inherent chemical properties of the naphthalene core and its substituents. The use of this compound as a starting material exemplifies these principles, as its electronic and steric features can be exploited to guide the synthesis of intricate structures.

Exploitation of Substituent Electronics: The methoxy group at the C2 position is an electron-donating group, while the nitro group at the C5 position is strongly electron-withdrawing. This push-pull electronic arrangement polarizes the naphthalene system, influencing the reactivity and regioselectivity of subsequent transformations. For example, in electrophilic aromatic substitution, these groups direct incoming electrophiles to specific positions. This donor-acceptor character can also be harnessed in the design of materials with specific optoelectronic properties. nih.gov

Strategic Use of Pericyclic Reactions: As discussed, the Diels-Alder reaction provides a reliable method for building fused ring systems with excellent stereochemical control. wikipedia.orgsoton.ac.uk Designing a synthesis around a key dearomatizing cycloaddition step allows for the rapid construction of three-dimensional complexity from a flat aromatic precursor. soton.ac.uk The choice of diene and the reaction conditions are critical variables that are manipulated to achieve the desired adduct. semanticscholar.org

Control of Strain and Steric Hindrance: The synthesis of complex architectures, such as cyclophanes containing naphthalene units, requires careful consideration of ring strain. nih.gov While strain can lead to unique physical and chemical properties, it also presents a synthetic challenge. Design principles may involve the temporary introduction of flexible bridges that are later modified or the use of substitution patterns that minimize unfavorable steric interactions during key bond-forming steps. nih.gov For example, alkoxy substituents in a naphthalenoparacyclophane were found to play a role in reducing strain energy through donor-acceptor interactions. nih.gov

Modular and Sequential Functionalization: A key design principle is the stepwise and controlled introduction of functional groups. Starting with a scaffold like this compound, one can perform a sequence of reactions—such as reduction of the nitro group, ether cleavage, cross-coupling, and cyclization—in a planned order to build up molecular complexity without interference from other parts of the molecule. This modular approach is fundamental to the rational design of complex frameworks like those found in metal-organic frameworks (MOFs) and other advanced materials. researchgate.net

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Methoxy 5 Nitronaphthalene Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for providing detailed information about the carbon-hydrogen framework of a molecule. A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of proton and carbon signals, offering conclusive evidence of the molecular structure.

One-Dimensional (¹H, ¹³C) NMR for Structural Assignment

One-dimensional ¹H and ¹³C NMR spectra are the cornerstone of structural analysis. The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons, while the ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments.

For a definitive structural assignment of 2-Methoxy-5-nitronaphthalene, the analysis of chemical shifts (δ), coupling constants (J), and signal integrations in the ¹H NMR spectrum is critical. The aromatic protons will exhibit characteristic splitting patterns (e.g., doublets, triplets, or doublet of doublets) due to spin-spin coupling with neighboring protons. The methoxy (B1213986) group will appear as a distinct singlet, typically in the upfield region of the aromatic signals.

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are influenced by the electron-donating methoxy group and the electron-withdrawing nitro group. Quaternary carbons, those not attached to any protons, can be identified through techniques such as DEPT (Distortionless Enhancement by Polarization Transfer).

Hypothetical ¹H and ¹³C NMR Data for this compound

| Assignment | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| H-1 | 7.8-8.0 (d) | 125-128 |

| C-1 | 158-162 | |

| C-2 | 55-58 | |

| OCH₃ | 3.9-4.1 (s) | 105-108 |

| H-3 | 7.2-7.4 (d) | 128-131 |

| C-3 | 120-123 | |

| H-4 | 7.5-7.7 (t) | 145-148 |

| C-4 | 122-125 | |

| C-4a | 128-132 | |

| C-5 | 124-127 | |

| H-6 | 8.0-8.2 (dd) | 129-133 |

| C-6 | 126-129 | |

| H-7 | 7.6-7.8 (t) | 130-134 |

| C-7 | ||

| H-8 | 8.3-8.5 (d) | |

| C-8 | ||

| C-8a |

Note: This table is a hypothetical representation and is not based on experimentally recorded data.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. By comparing the experimentally measured exact mass with the calculated masses of possible molecular formulas, the correct formula can be confidently identified. This is a critical step in confirming the identity of a newly synthesized derivative of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular and Fragment Ion Analysis

Electrospray ionization is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, producing ions that are then analyzed by the mass spectrometer. This technique typically produces a prominent molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻), which confirms the molecular weight of the compound.

By inducing fragmentation of the molecular ion (e.g., through collision-induced dissociation in MS/MS experiments), a characteristic fragmentation pattern is obtained. The analysis of these fragment ions provides valuable information about the structure of the molecule, such as the loss of the methoxy or nitro groups. For instance, in the analysis of nitrophenols, deprotonated molecules are often observed as the analytical signals. chemicalbook.com

Illustrative ESI-MS/MS Fragmentation Data for a Related Compound (2-Methoxy-5-nitrophenol)

| Precursor Ion (m/z) | Product Ions (m/z) | Plausible Neutral Loss |

| 168.0302 ([M-H]⁻) | 153 | CH₃ |

| 138 | NO | |

| 123 | CH₃ + NO |

Data adapted from the analysis of 2-Methoxy-5-nitrophenol. columbia.edu

Vibrational Spectroscopy

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are based on the principle that molecules absorb radiation at specific frequencies that correspond to the vibrational modes of their bonds.

For this compound, IR and Raman spectra would be expected to show characteristic absorption bands for the following functional groups:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.

N-O stretching: The nitro group (NO₂) exhibits two characteristic strong stretching vibrations: an asymmetric stretch usually in the range of 1560-1500 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹.

C-O stretching: The C-O stretching of the methoxy group will produce a strong absorption band, typically in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.

C=C stretching: The aromatic ring will show several characteristic C=C stretching bands in the 1600-1450 cm⁻¹ region.

The specific positions and intensities of these bands can provide further confirmation of the molecular structure and can be useful for identifying derivatives of this compound.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV or visible light. shu.ac.uk The spectrum of a this compound derivative is shaped by the electronic structure of the naphthalene (B1677914) chromophore, modified by the electron-donating methoxy group (an auxochrome) and the electron-withdrawing nitro group.

The absorption of UV radiation promotes electrons from a ground state to a higher energy excited state, typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org In aromatic systems like naphthalene, the primary electronic transitions are π→π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals. shu.ac.uk These transitions are typically intense. The presence of the nitro and methoxy groups, which have non-bonding electrons (n electrons) on their oxygen atoms, also allows for n→π* transitions. These transitions are generally of much lower intensity than π→π* transitions. uzh.ch

Studies on parent compounds provide a baseline for understanding the spectrum. For instance, β-nitronaphthalene, an isomer, shows absorption peaks at approximately 210.5 nm, 259.5 nm, 303 nm, and 342 nm. oup.com 2-methoxynaphthalene (B124790) exhibits absorption maxima around 220-240 nm and 280-300 nm, corresponding to the π-π* transitions of the naphthalene ring. ijpsjournal.com

In this compound, the combined effects of the electron-donating methoxy group and the electron-withdrawing nitro group extend the conjugation of the π-electron system. This extension lowers the energy gap between the HOMO and LUMO, resulting in a bathochromic (red) shift of the absorption bands to longer wavelengths compared to unsubstituted naphthalene. This intramolecular charge-transfer character can enhance the intensity and shift the position of the absorption maxima, providing a detailed picture of the molecule's electronic structure.

Table 2: Typical Electronic Transitions and Absorption Regions

| Transition Type | Orbitals Involved | Typical Wavelength Region (nm) | Relative Intensity |

| π → π | π (bonding) → π (antibonding) | 200 - 400 | High (ε = 1,000-10,000) |

| n → π | n (non-bonding) → π (antibonding) | 300 - 500 | Low (ε = 10-100) |

Time-resolved UV-Vis spectroscopy, particularly femtosecond transient absorption spectroscopy, is a powerful technique for investigating the ultrafast photochemical and photophysical processes that occur after a molecule absorbs light. For nitronaphthalene derivatives, these dynamics are exceptionally rapid.

Upon photoexcitation into the singlet excited state (S₁), nitronaphthalenes exhibit highly efficient nonradiative decay channels. aip.org Studies on closely related compounds, such as 1-methoxy-4-nitronaphthalene, reveal that the dominant decay pathway is an ultrafast intersystem crossing (ISC) to the triplet manifold (Tₙ). acs.org This process, connecting the initial singlet state with a receiver triplet state, can occur on a sub-200 femtosecond timescale. aip.orgacs.orgnih.gov This extremely rapid population transfer to the triplet state is a hallmark of many nitroaromatic compounds and is responsible for their typically non-fluorescent nature. nih.gov

Following the initial ISC, the molecule undergoes further relaxation within the triplet manifold, from the initially populated higher-energy triplet state (Tₙ) to the lowest-energy, phosphorescent triplet state (T₁) on a picosecond timescale. aip.orgacs.org Time-resolved spectroscopy allows researchers to directly observe the spectral signatures of these transient species—the decaying singlet state and the rising and subsequently decaying triplet states—providing precise measurements of their lifetimes and decay kinetics. These experiments are crucial for understanding the fundamental photochemical behavior that governs the fate of the excited molecule.

X-ray Crystallography

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. rigaku.comresearchgate.net By analyzing the diffraction pattern of X-rays scattered by a single crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and connectivity, can be constructed.

For derivatives of this compound, this technique provides unambiguous proof of the molecular structure. A study on the closely related isomer, 2-methoxy-1-nitronaphthalene (B3031550), revealed detailed crystallographic data. researchgate.netnih.gov The analysis showed that the compound crystallizes in the triclinic space group P-1, with two independent molecules (A and B) in the asymmetric unit. Such detailed information is crucial for understanding the molecule's conformation and packing in the crystalline lattice.

Table 3: Representative Crystallographic Data for 2-Methoxy-1-nitronaphthalene

| Parameter | Value | Reference |

| Chemical Formula | C₁₁H₉NO₃ | researchgate.netnih.gov |

| Crystal System | Triclinic | researchgate.netnih.gov |

| Space Group | P-1 | researchgate.netnih.gov |

| a (Å) | 9.1291 (4) | researchgate.netnih.gov |

| b (Å) | 10.2456 (4) | researchgate.netnih.gov |

| c (Å) | 10.5215 (4) | researchgate.netnih.gov |

| α (°) | 86.390 (2) | researchgate.netnih.gov |

| β (°) | 82.964 (2) | researchgate.netnih.gov |

| γ (°) | 85.801 (2) | researchgate.netnih.gov |

| Volume (ų) | 972.63 (7) | researchgate.netnih.gov |

| Z (molecules/unit cell) | 4 | researchgate.netnih.gov |

Beyond determining the basic molecular structure, X-ray crystallography provides nuanced details about molecular conformation and the non-covalent interactions that govern crystal packing.

Dihedral Angles and Conformation: The relative orientation of the substituent groups to the naphthalene ring is described by dihedral angles. In the structure of 2-methoxy-1-nitronaphthalene, the nitro group is significantly twisted out of the plane of the naphthalene ring. The dihedral angle between the nitro group and the ring system is 89.9° in one molecule of the asymmetric unit and 65.9° in the other. researchgate.netnih.gov This twisting is a common feature in sterically hindered nitronaphthalenes. The methoxy group, in contrast, tends to be more coplanar with the aromatic ring to maximize conjugation, although slight deviations are observed. researchgate.netnih.gov

Intermolecular Interactions: The packing of molecules in the crystal is directed by a network of weak intermolecular forces. In nitroaromatic compounds, C-H···O hydrogen bonds are a common and important interaction, where a hydrogen atom from a C-H bond on one molecule interacts with an oxygen atom of a nitro group on a neighboring molecule. scispace.com These interactions link molecules into specific arrangements, such as chains or sheets. researchgate.netnih.gov

Electrochemical Characterization (e.g., Voltammetry)

A thorough review of scientific literature reveals a notable absence of specific studies detailing the electrochemical characterization of this compound. While extensive research exists on the voltammetric behavior of various nitroaromatic compounds and other nitronaphthalene isomers, data specifically pertaining to the redox properties of this compound could not be located in the surveyed literature.

Electrochemical techniques, particularly voltammetry, are powerful tools for investigating the reduction and oxidation processes of molecules. For nitroaromatic compounds in general, the electrochemical reduction of the nitro group is a well-documented process that typically proceeds through a series of electron and proton transfer steps. The potential at which these transfers occur and the stability of the resulting intermediates are highly dependent on the molecular structure, including the nature and position of substituents on the aromatic ring, as well as the experimental conditions such as the solvent, electrolyte, and pH.

In the case of nitronaphthalenes, the extended π-system of the naphthalene core influences the electron-accepting properties of the nitro group. The position of the nitro group and the presence of other substituents, such as a methoxy group, would be expected to further modulate the electrochemical behavior. A methoxy group, being an electron-donating group, would likely affect the reduction potential of the nitro group. However, without experimental data from techniques like cyclic voltammetry or differential pulse voltammetry for this compound, any discussion of its specific electrochemical properties, including reduction potentials and reaction mechanisms, would be purely speculative.

Detailed research findings, including data on peak potentials, electron transfer kinetics, and the nature of the electrochemical reactions for this compound, are not available in the current body of scientific publications. Therefore, the generation of data tables and a detailed discussion of its electrochemical profile is not possible at this time. Further experimental research would be required to elucidate the specific voltammetric signature of this compound.

Computational Chemistry and Theoretical Investigations of 2 Methoxy 5 Nitronaphthalene

Quantum Chemical Calculations of Electronic Structure

The electronic structure of a molecule governs its properties and reactivity. For 2-methoxy-5-nitronaphthalene, quantum chemical calculations are essential to delineate the influence of the electron-donating methoxy (B1213986) group and the electron-withdrawing nitro group on the naphthalene (B1677914) scaffold.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of organic molecules due to its favorable balance of accuracy and computational cost. DFT studies on nitronaphthalene derivatives typically involve geometry optimization to find the most stable molecular conformation, followed by calculation of electronic properties.

For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), would reveal the distribution of electron density. The nitro group significantly perturbs the electronic landscape of the naphthalene core, drawing electron density towards itself. This effect is modulated by the methoxy group, which donates electron density to the ring system. These opposing electronic influences create a polarized molecule, which is crucial for its reactivity and intermolecular interactions. DFT calculations can quantify this charge distribution, for instance, through Mulliken or Natural Bond Orbital (NBO) population analysis.

Table 1: Calculated Electronic Properties of this compound using DFT

| Property | Calculated Value | Units |

|---|---|---|

| Ground State Energy | -705.45 | Hartrees |

| Dipole Moment | 5.2 | Debye |

| EHOMO | -6.85 | eV |

| ELUMO | -2.75 | eV |

Note: The values presented in this table are illustrative and representative of typical results from DFT calculations for similar aromatic nitro compounds.

While DFT is excellent for ground-state properties, the study of electronically excited states, which are critical for understanding photochemistry, often requires more sophisticated ab initio methods. Nitronaphthalenes are known for their complex photophysics, including rapid intersystem crossing from singlet to triplet states. researchgate.net

The Complete Active Space Self-Consistent Field (CASSCF) method provides a good qualitative description of the electronic wave functions for multiple electronic states, including excited states. However, CASSCF often overestimates excitation energies due to the lack of dynamic electron correlation. rsc.org To obtain quantitatively accurate results, second-order perturbation theory is applied to the CASSCF wavefunction, a method known as CASPT2 (Complete Active Space with Second-Order Perturbation Theory). molcas.org

For this compound, CASSCF/CASPT2 calculations would be used to map out the potential energy surfaces of the low-lying singlet (S1, S2) and triplet (T1, T2) excited states. nih.govresearchgate.net These calculations are vital for identifying the pathways of non-radiative decay, such as conical intersections and intersystem crossing points, which explain why many nitronaphthalene derivatives have very low fluorescence quantum yields. researchgate.net The calculations would likely show that upon photoexcitation, the molecule can efficiently transition from the singlet excited state to the triplet manifold, a key process in its photochemistry. nih.gov

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic transitions and chemical reactivity. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the kinetic stability of the molecule. A smaller gap suggests that the molecule is more polarizable and has higher chemical reactivity. nih.gov

In this compound, the HOMO is expected to have significant contributions from the naphthalene ring and the methoxy group, reflecting its electron-rich character. Conversely, the LUMO is anticipated to be localized predominantly on the nitro group and the adjacent aromatic ring, consistent with the nitro group's strong electron-accepting nature. researchgate.net This spatial separation of the HOMO and LUMO indicates a significant charge-transfer character for the S0 → S1 electronic transition. The calculated HOMO-LUMO gap provides an estimate of the energy required for this electronic excitation. researchgate.net

Prediction of Reactivity and Regioselectivity through Computational Models

Computational models can predict how and where a molecule is likely to react. For this compound, these models help identify the atoms most susceptible to nucleophilic or electrophilic attack.

Fukui functions are a key concept within conceptual DFT used to identify the most reactive sites in a molecule. nih.gov They describe the change in electron density at a specific point when an electron is added to or removed from the system. By calculating condensed Fukui functions for each atom, one can predict the sites for:

Nucleophilic attack: Indicated by the Fukui function f+, which relates to the distribution of the LUMO.

Electrophilic attack: Indicated by the Fukui function f-, which relates to the distribution of the HOMO. nih.gov

For this compound, the Fukui functions would likely predict that the carbon atoms of the naphthalene ring, particularly those ortho and para to the methoxy group, are susceptible to electrophilic attack. Conversely, the region around the nitro group and its attached carbon atom would be identified as the primary sites for nucleophilic attack. aimspress.com

Table 2: Illustrative Fukui Function Indices for Selected Atoms of this compound

| Atom | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) |

|---|---|---|

| C1 | 0.045 | 0.088 |

| C4 | 0.031 | 0.105 |

| C5 (with NO2) | 0.152 | 0.015 |

| C6 | 0.098 | 0.021 |

Note: These values are hypothetical, based on the expected electronic effects of the substituents, and serve to illustrate how Fukui indices pinpoint reactive centers.

Beyond predicting where a reaction might occur, computational chemistry can explore the entire energetic landscape of a reaction pathway. ethz.ch This involves identifying the structures and energies of reactants, products, intermediates, and, most importantly, the transition states that connect them. The energy of the transition state determines the activation energy of a reaction, which is the primary factor controlling the reaction rate.

For a potential reaction involving this compound, such as nucleophilic aromatic substitution, computational methods can be used to model the step-by-step mechanism. By calculating the energies of the proposed intermediates (e.g., Meisenheimer complex) and transition states, researchers can determine the most favorable reaction pathway. chemrxiv.org This analysis is crucial for understanding reaction mechanisms and for designing new synthetic routes. For instance, modeling the reduction of the nitro group would involve calculating the energetic barriers for each step of the proposed reduction mechanism, thereby providing a detailed atomistic picture of the transformation.

Correlation between Theoretical Predictions and Experimental Data

A critical aspect of computational chemistry is the validation of theoretical models against experimental results. For this compound, this involves comparing calculated properties with measured data, such as absorption and emission spectra.

Theoretical methods like Time-Dependent Density Functional Theory (TDDFT) can predict the vertical excitation energies and oscillator strengths of electronic transitions. researchgate.net These values correspond to the peak positions and intensities in an experimental UV-Visible absorption spectrum. By comparing the calculated spectrum with the measured one, researchers can validate the chosen computational method and gain a deeper understanding of the nature of the electronic transitions (e.g., π→π* or n→π* character). researchgate.net

| Property | Experimental Measurement | Theoretical Prediction | Common Computational Method |

|---|---|---|---|

| Absorption Maximum (λₘₐₓ) | UV-Visible Spectroscopy | Vertical Excitation Energy | TDDFT, CASPT2 |

| Molar Absorptivity (ε) | UV-Visible Spectroscopy | Oscillator Strength (f) | TDDFT, CASPT2 |

| Fluorescence Emission | Fluorimetry | S₁ → S₀ Emission Energy | TDDFT (geometry optimization of S₁) |

| Vibrational Frequencies | FTIR / Raman Spectroscopy | Harmonic Frequencies | DFT, MP2 |

Molecular Docking and Interaction Studies

Molecular docking is a computational technique used to predict how a small molecule (a ligand), such as this compound, binds to a macromolecular target, typically a protein receptor. wikipedia.orgnih.gov This method is fundamental in structure-based drug design for identifying potential drug candidates and understanding their mechanism of action at a molecular level. wikipedia.orgnih.gov

The docking process simulates the molecular recognition process by exploring various possible conformations of the ligand within the protein's binding site and estimating the strength of the interaction, known as the binding affinity. wikipedia.orgnih.gov Although specific docking studies featuring this compound are not prominent in the literature, the methodology to perform such an investigation is well-established.

The typical workflow for a molecular docking study involves several key steps:

Preparation of the Receptor: A three-dimensional structure of the target protein is obtained, usually from a public repository like the Protein Data Bank (PDB). nih.gov Water molecules and other non-essential components are often removed, and hydrogen atoms are added.

Preparation of the Ligand: The 2D structure of this compound is converted into a 3D model. Its geometry is optimized to find a low-energy conformation.

Docking Simulation: Using software such as AutoDock, Glide, or MolDock, the ligand is placed into a defined binding site on the receptor. nih.govh-its.orgnih.gov The program then systematically explores different orientations and conformations of the ligand, a process known as pose generation.

Scoring and Analysis: Each generated pose is evaluated by a scoring function, which estimates the binding free energy. h-its.org The pose with the best (most negative) score is predicted as the most likely binding mode. fip.org This final complex is then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues.

Such studies could reveal potential biological targets for this compound and provide a rational basis for designing more potent and selective derivatives.

| Step | Description | Common Tools/Software |

|---|---|---|

| 1. Target Selection & Preparation | Obtain 3D protein structure from PDB; prepare the protein by removing water, adding hydrogens. | Protein Data Bank (PDB), Chimera, Maestro |

| 2. Ligand Preparation | Generate a 3D structure of this compound and minimize its energy. | ChemDraw, Avogadro, Maestro |

| 3. Grid Generation | Define the active binding site on the protein where the docking will occur. | AutoGrid (part of AutoDock), Glide |

| 4. Docking Simulation | Run the algorithm to explore ligand poses within the binding site. | AutoDock, Glide, MolDock |

| 5. Analysis of Results | Analyze the top-scoring poses, binding energy, and intermolecular interactions (e.g., H-bonds). | Discovery Studio, PyMOL, Maestro |

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems for Regiospecific Synthesis

The synthesis of 2-methoxy-5-nitronaphthalene via electrophilic nitration of 2-methoxynaphthalene (B124790) presents a classic challenge in regioselectivity. The methoxy (B1213986) group is an ortho-, para-directing activator, leading to a mixture of isomeric products. Future research should focus on the development of novel catalytic systems that can precisely control the position of nitration to favor the 5-position.

One promising avenue is the exploration of shape-selective catalysts, such as modified zeolites or metal-organic frameworks (MOFs). These materials possess well-defined pore structures that can sterically hinder the formation of certain isomers while allowing the desired product to form. For instance, catalysts with pore dimensions tailored to the transition state leading to this compound could significantly enhance its yield over other isomers like 2-methoxy-1-nitronaphthalene (B3031550) or 2-methoxy-8-nitronaphthalene. Research in this area could draw inspiration from studies on shape-selective methylation and disproportionation of naphthalene (B1677914) derivatives using catalysts like ZSM-5. researchgate.netpsu.edujst.go.jp

Furthermore, the development of organocatalysts or transition-metal catalysts that can coordinate with the methoxy group and direct the incoming nitronium ion to the C5 position represents another important research direction. Understanding the partial rate factors and the electronic effects of the methoxy substituent is crucial for the rational design of such catalysts. uq.edu.au

A data table summarizing potential catalytic systems and their expected outcomes is presented below:

| Catalyst Type | Proposed Mechanism | Expected Advantage | Research Focus |

| Modified Zeolites (e.g., Fe-ZSM-5) | Shape-selective catalysis based on pore size and geometry. | High regioselectivity towards the less sterically hindered 5-position. | Synthesis and modification of zeolites with varying pore architectures. |

| Metal-Organic Frameworks (MOFs) | Confinement effects and Lewis acidic sites guiding the electrophile. | Tunable porosity and functionality for optimized selectivity. | Design of MOFs with specific binding sites for 2-methoxynaphthalene. |

| Homogeneous Transition-Metal Catalysts | Directed ortho-metalation or coordination-induced directing effects. | High turnover numbers and mild reaction conditions. | Ligand design to control the electronic and steric environment of the metal center. |

| Organocatalysts | Formation of reactive intermediates that favor nitration at the 5-position. | Metal-free and environmentally benign reaction conditions. | Development of chiral or sterically demanding catalysts to induce regioselectivity. |

Exploration of New Derivatization Reactions and Synthetic Transformations

The functional groups of this compound, namely the methoxy ether and the nitro group, offer a rich platform for a wide array of synthetic transformations. Future research should aim to expand the library of derivatives accessible from this starting material. The reduction of the nitro group to an amine is a key transformation, yielding 2-amino-5-methoxynaphthalene, a valuable building block for dyes, pharmaceuticals, and materials.